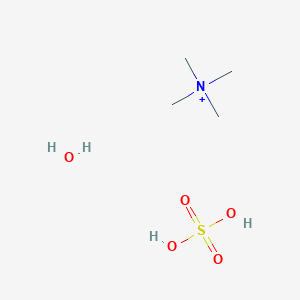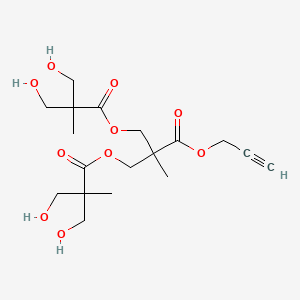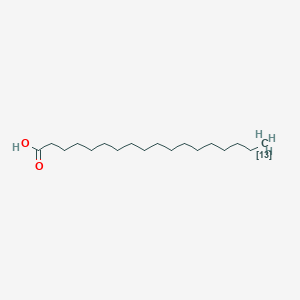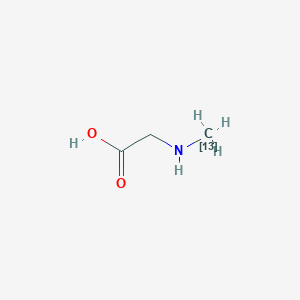
Sulfuric acid tetramethylammonium ion hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid tetramethylammonium ion hydrate is a compound that combines the properties of sulfuric acid and tetramethylammonium ion in a hydrated form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the earliest methods for preparing tetramethylammonium hydroxide, a related compound, involves the salt metathesis reaction of tetramethylammonium chloride and potassium hydroxide in dry methanol . This reaction produces tetramethylammonium hydroxide and potassium chloride as a byproduct:
N(CH3)4+Cl−+KOH→N(CH3)4+OH−+KCl
Industrial Production Methods
Industrial production of tetramethylammonium hydroxide hydrate involves mixing tetramethylammonium hydroxide with water and potassium hydroxide to form a homogeneous phase, followed by crystallization at room temperature . This method improves the thermal stability of the compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid tetramethylammonium ion hydrate undergoes several types of chemical reactions, including:
Acid-Base Reactions: It can react with acids to form tetramethylammonium salts.
Hydration Reactions: The compound can form hydrates with water molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids like hydrochloric acid and bases like potassium hydroxide. These reactions typically occur under standard laboratory conditions.
Major Products Formed
The major products formed from these reactions include various tetramethylammonium salts and hydrated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid tetramethylammonium ion hydrate has several scientific research applications:
Chemistry: It is used in the study of ion hydration and electrostatic potentials.
Biology: The compound’s hydration properties are of interest in biological systems.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: The compound is used as a corrosion inhibitor and gas hydrate inhibitor in the oil and gas industry.
Wirkmechanismus
The mechanism of action of sulfuric acid tetramethylammonium ion hydrate involves its interaction with water molecules and other ions. The compound’s hydration properties allow it to form stable structures with water, which can influence its behavior in various chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C4H16NO5S+ |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
sulfuric acid;tetramethylazanium;hydrate |
InChI |
InChI=1S/C4H12N.H2O4S.H2O/c2*1-5(2,3)4;/h1-4H3;(H2,1,2,3,4);1H2/q+1;; |
InChI-Schlüssel |
VSJXNAHOWBCQRE-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)C.O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)





![Benzobicyclon [ISO]](/img/structure/B12058859.png)





